molecular formula C7H16ClNO2 B2601316 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride CAS No. 2126178-56-9

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride

Cat. No.: B2601316
CAS No.: 2126178-56-9
M. Wt: 181.66
InChI Key: JUGLBQFYGSYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.

Action Environment

It is noted to be hygroscopic and should be stored under dry inert gas , indicating that moisture in the environment could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is unique due to its specific structure, which includes both a dimethylamino group and a hydrochloride salt. This combination enhances its solubility and reactivity, making it particularly useful in peptide synthesis and as a pharmaceutical intermediate .

Properties

IUPAC Name

4-(dimethylamino)-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLBQFYGSYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.